molecular formula C9H12N4S B1449129 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine CAS No. 923133-15-7

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine

Cat. No.: B1449129
CAS No.: 923133-15-7
M. Wt: 208.29 g/mol
InChI Key: RYZCCVCZYAVSTJ-UHFFFAOYSA-N
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Description

4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a unique fusion of pyridine, thiophene, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Scientific Research Applications

4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Biochemical Analysis

Biochemical Properties

4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 8 (CDK8), a protein involved in regulating transcription and cell cycle progression . The interaction between 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine and CDK8 leads to the modulation of various cellular processes, including gene expression and cell proliferation.

Cellular Effects

The effects of 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine on different cell types and cellular processes are profound. In HepG2 cells, a type of liver cancer cell line, this compound has been shown to induce apoptosis, thereby inhibiting cell proliferation . It influences cell signaling pathways by upregulating the expression of microRNA-26b-5p, which plays a role in promoting apoptosis and suppressing tumor growth . Additionally, 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine affects cellular metabolism by altering the expression of genes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine exerts its effects through several mechanisms. It binds to CDK8, inhibiting its activity and leading to changes in gene expression . This inhibition results in the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell proliferation. Furthermore, the compound’s interaction with microRNA-26b-5p enhances its apoptotic effects by targeting specific mRNA transcripts for degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites within cells to exert its biological activity .

Subcellular Localization

The subcellular localization of 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is essential for its activity and function. It has been found to localize in the nucleus, where it interacts with transcription factors and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is critical for its role in modulating gene expression and inducing apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through a cyclization reaction.

    Thiophene Ring Formation: The thiophene ring is then introduced via a sulfur-containing reagent, often through a cyclization reaction involving a diene precursor.

    Pyrimidine Ring Construction: The final step involves the formation of the pyrimidine ring, typically through a condensation reaction with a suitable amine and a carbonyl compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but differs in its substituents and ring fusion.

    1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine: Another related compound with a similar ring structure but lacking the thiophene ring.

Uniqueness

4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its fused ring system, which combines pyridine, thiophene, and pyrimidine rings. This structural complexity allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c10-8-7-5-1-2-11-3-6(5)14-9(7)13-4-12-8/h4-6,11H,1-3H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZCCVCZYAVSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C3=C(N=CN=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147170
Record name Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-amine, 4b,5,6,7,8,8a-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823336-01-1
Record name Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-amine, 4b,5,6,7,8,8a-hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823336-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-amine, 4b,5,6,7,8,8a-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine
Reactant of Route 2
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine
Reactant of Route 3
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine
Reactant of Route 4
Reactant of Route 4
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine
Reactant of Route 5
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine
Reactant of Route 6
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine

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